molecular formula C13H12N4OS2 B5658738 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone

Cat. No.: B5658738
M. Wt: 304.4 g/mol
InChI Key: RLDPMCCCMOIOPP-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone is a heterocyclic compound featuring a 2-methylindole core linked via an ethanone bridge to a 5-amino-1,3,4-thiadiazole-2-sulfanyl moiety. This structural architecture combines two pharmacologically significant motifs: the indole ring (common in bioactive molecules like serotonin and kinase inhibitors) and the thiadiazole scaffold (known for antimicrobial, antiviral, and anticancer properties) .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-7-11(8-4-2-3-5-9(8)15-7)10(18)6-19-13-17-16-12(14)20-13/h2-5,15H,6H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDPMCCCMOIOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the indole moiety via coupling reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds similar to 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone exhibit significant activity against a range of bacterial strains. For instance, a study demonstrated that modifications to the thiadiazole ring enhance the efficacy against resistant strains of bacteria .

Anticancer Properties
Studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation. A specific investigation into related compounds revealed that they induce apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests potential for developing novel anticancer agents based on the thiadiazole scaffold .

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiadiazole compounds. In vivo studies show that these compounds can reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Thiadiazole derivatives have been shown to possess insecticidal and fungicidal activities, making them candidates for agricultural applications. Field trials demonstrated effective control of common pests and pathogens affecting crops .

Plant Growth Regulation
Certain thiadiazole derivatives promote plant growth by enhancing photosynthetic efficiency and nutrient uptake. Research indicates that these compounds can be used as growth regulators in various crops, leading to improved yield and quality .

Material Science Applications

Polymer Synthesis
Thiadiazole compounds are being explored for their potential in polymer chemistry. They can serve as monomers or additives in the synthesis of polymers with enhanced thermal stability and mechanical properties. Recent studies have shown that incorporating thiadiazole into polymer matrices improves their performance under stress conditions .

Nanotechnology
The unique properties of thiadiazoles make them suitable for applications in nanotechnology. Research is underway to utilize these compounds in the development of nanomaterials for drug delivery systems, where they can enhance the solubility and bioavailability of poorly soluble drugs .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivitySignificant activity against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces inflammation markers in animal models
Agricultural SciencePesticidal ActivityEffective control of pests/pathogens in field trials
Plant Growth RegulationEnhances photosynthetic efficiency and nutrient uptake
Material SciencePolymer SynthesisImproves thermal stability and mechanical properties
NanotechnologyDevelopment of drug delivery systems with enhanced solubility

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Kumar et al. (2016) focused on synthesizing various thiadiazole derivatives and evaluating their antimicrobial activity against clinical isolates. The results indicated that certain modifications significantly increased efficacy against Gram-positive bacteria.

Case Study 2: Agricultural Application
In a field trial reported by Singh et al. (2020), a thiadiazole-based pesticide was tested on tomato crops. The results showed a reduction in pest populations by over 70%, demonstrating its effectiveness as an eco-friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole-Ethanone Motifs

  • JWH Cannabinoid Analogues (e.g., JWH-250, JWH-302): These compounds share the indole-ethanone core but feature methoxyphenyl or pentyl substituents instead of thiadiazole-sulfanyl groups. Their cannabinoid receptor binding affinity highlights the importance of the indole-ethanone framework in neuroactive molecules, though substituent variations drastically alter receptor selectivity and metabolic stability .
  • Indolyl-Thiazolyl Methanones (e.g., Compounds 7, 8a–c): Replacing the thiadiazole with a thiazole ring reduces nitrogen content but retains aromatic heterocyclic interactions. Substituents on the indole nitrogen (allyl, benzyl) in these derivatives influence synthetic yields (40–93%) and possibly bioavailability .

Thiadiazole and Oxadiazole Derivatives

  • Triazolo-Thiadiazoles (e.g., Compounds 5a,b) : Microwave-synthesized triazolo-thiadiazoles with indole moieties exhibit antifungal and antibacterial activities, suggesting that the thiadiazole ring’s electron-deficient nature enhances interactions with microbial enzymes .
  • Oxadiazole Derivatives: Compounds like 1-[5-(3-chlorobenzo[b]thiophen-2-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone demonstrate the role of oxadiazole in anticonvulsant agents. Compared to thiadiazoles, oxadiazoles offer greater metabolic stability but reduced hydrogen-bonding capacity due to the absence of sulfur .

Pharmacological and Physicochemical Comparisons

  • Antimalarial Thioethers (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone): These derivatives exhibit potent antimalarial activity (pIC50 up to 8.21), surpassing chloroquine. The nitro groups enhance redox cycling, while the thioether linker improves membrane permeability .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Name Key Structural Features Molecular Formula Bioactivity (Source)
Target Compound 2-Methylindole, 5-amino-thiadiazole sulfanyl Not explicitly reported Not reported
JWH-250 () 1-Pentylindole, 2-methoxyphenyl ethanone C22H25NO2 Cannabinoid receptor agonist
1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone () Nitroindole, 4-nitrophenyl thioether C15H10N2O3S Antimalarial (pIC50 = 8.21)
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone () Piperidinyl substituent C16H20N2O Not reported
3-(2-Methylindol-3-yl)-6-aryl-triazolo-thiadiazole () Triazolo-thiadiazole, aryl substituent ~C18H13N5S Antifungal/antibacterial

Research Findings and Implications

  • However, the lack of nitro or halogen substituents (as in ’s antimalarials) could limit redox-mediated bioactivity.
  • Synthetic Optimization : Microwave-assisted synthesis () could improve the target compound’s yield and purity compared to traditional reflux methods .
  • Pharmacological Potential: While the target compound’s bioactivity remains unstudied in the provided evidence, structural parallels to antifungal triazolo-thiadiazoles and antimalarial thioethers suggest promising avenues for evaluation.

Biological Activity

The compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N4O2S2C_{12}H_{12}N_{4}O_{2}S_{2}, with a molecular weight of approximately 308.37 g/mol. The structure features a thiadiazole moiety linked to an indole ring, which is crucial for its biological activities.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of thiadiazole derivatives. For instance:

  • Antibacterial Effects : Compounds similar to 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone exhibit significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been recorded as low as 32.6 μg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Organism
Thiadiazole Derivative A32.6S. aureus
Thiadiazole Derivative B47.5E. coli

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Cell Line Testing : In vitro studies show that derivatives can inhibit the growth of various cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer). For example, compounds derived from the thiadiazole scaffold demonstrated IC50 values ranging from 0.28 to 10 μg/mL against these cell lines .
Cell LineIC50 (μg/mL)Compound
HCT1163.29Compound A
MCF-70.28Compound B

Neuroprotective Activity

Research indicates that certain thiadiazole derivatives possess neuroprotective properties:

  • Mechanisms of Action : The neuroprotective effects are attributed to the modulation of GABAergic pathways and voltage-gated ion channels, which help in preventing seizures in animal models . Studies show that specific compounds can provide up to 80% protection against induced seizures at effective dosages.

Case Studies

  • Study on Anticonvulsant Activity : In a study evaluating the anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, derivatives exhibited significant protective effects at doses of 100 mg/kg without noticeable toxicity .
  • Cytotoxicity Studies : A series of derivatives were tested against various cancer cell lines revealing promising results with significant cytotoxic effects noted in assays involving human leukemia and colon carcinoma cells .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 2-(5-amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone?

Methodological Answer:
The synthesis typically involves alkylation of thiol-containing intermediates with bromo-ethanone derivatives. For example:

  • Step 1: Prepare 5-amino-1,3,4-thiadiazole-2-thiol via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
  • Step 2: Alkylate the thiol group using 2-bromo-1-(2-methyl-1H-indol-3-yl)ethanone in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Yields can exceed 85% when using excess alkylating agent and inert atmospheres to prevent oxidation .
    Key Data:
Reaction ComponentConditionsYield
2-bromo-1-(naphthalen-1-yl)ethanoneDMF, 70°C, 8h89%
2-bromo-1-(4-methoxyphenyl)ethanoneDMSO, 60°C, 10h91%

How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • ¹H NMR: Confirm the presence of the indole NH proton (~δ 10–12 ppm) and thiadiazole NH2 protons (δ 7.3–7.5 ppm) .
  • Mass Spectrometry (EI-MS): Look for the molecular ion peak (e.g., m/z 302 [M+1] for naphthalene analogs) .
  • Elemental Analysis: Validate C, H, N, S percentages within ±0.3% of theoretical values .

What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition: Test against COX-2 and 5-LOX using fluorometric assays (IC50 values). Thiadiazole derivatives often show IC50 < 10 µM .
  • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7) via MTT assay. Prior studies report G2/M phase arrest at 20–50 µM concentrations .

Advanced Research Questions

How can conflicting reports on this compound’s biological activity be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., cell passage number, incubation time). For cytotoxicity, compare results across multiple cell lines (e.g., MCF-7 vs. HepG2).
  • Structural Analogues: Confirm the compound’s identity via X-ray crystallography or 2D NMR, as impurities in alkylation steps may yield off-target derivatives .

What strategies optimize the compound’s stability during storage and handling?

Methodological Answer:

  • Storage: Keep under argon at –20°C in amber vials to prevent photodegradation of the thiadiazole and indole moieties.
  • Handling: Avoid protic solvents (e.g., MeOH) that may hydrolyze the ethanone group. Use anhydrous DCM or acetonitrile for solubility .

How do structural modifications impact this compound’s bioactivity?

Methodological Answer:

  • Thiadiazole Modifications: Replacing the 5-amino group with methyl (e.g., 2-methyl-thiadiazole) reduces COX-2 inhibition by ~40% .
  • Indole Substitutions: Adding electron-withdrawing groups (e.g., Cl) to the indole ring enhances cytotoxicity (e.g., IC50 reduction from 25 µM to 12 µM) .

SAR Table:

ModificationBiological EffectReference
5-NH2 → 5-CH3↓ COX-2 inhibition
Indole 2-CH3 → 2-Cl↑ Cytotoxicity (MCF-7)

What advanced techniques elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Model interactions with COX-2 (PDB ID 5KIR) to identify key hydrogen bonds with Arg120 and Tyr355 .
  • Metabolomics: Use LC-MS to track downstream metabolites in cell lysates, focusing on glutathione adducts formed via thiol-disulfide exchange .

How can synthetic yields be improved for scale-up?

Methodological Answer:

  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Continuous Flow Chemistry: Reduces side reactions (e.g., oxidation) and improves yield consistency (>90%) compared to batch methods .

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